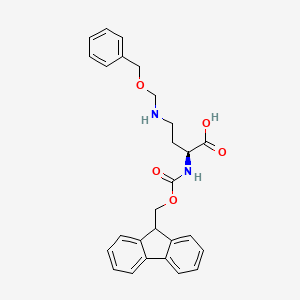

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid

Description

IUPAC Nomenclature and CAS Registration

The official International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This systematic name reflects the complete structural arrangement of the molecule, including the stereochemical designation that indicates the specific three-dimensional configuration at the chiral center.

The compound has been assigned the Chemical Abstracts Service registry number 252049-08-4, which serves as its unique identifier in chemical databases and literature. This registration number facilitates accurate identification and referencing across various scientific and commercial platforms.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 252049-08-4 |

| InChI | InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31)/t25-/m0/s1 |

| InChI Key | KKUPBFMKUPMFRE-VWLOTQADSA-N |

Structural Features and Stereochemistry

The molecular structure of this compound exhibits several distinctive characteristics that define its chemical behavior and potential applications. The backbone consists of a four-carbon chain amino acid framework, specifically based on the diaminobutyric acid structure, which provides the foundation for the attachment of protective groups.

The compound contains a total molecular formula of C27H28N2O5 with a molecular weight of 460.5 grams per mole. The structure incorporates two distinct protecting groups: the 9H-fluoren-9-ylmethoxycarbonyl group attached to the alpha-amino position and the benzyloxymethyl group attached to the gamma-amino position.

The stereochemistry is precisely defined by the (S)-configuration at the alpha-carbon, which establishes the three-dimensional arrangement of substituents around this chiral center. This stereochemical designation is crucial for the compound's interactions in biological systems and its utility in asymmetric synthesis applications.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C27H28N2O5 |

| Molecular Weight | 460.5 g/mol |

| Chiral Centers | 1 (S-configuration) |

| Aromatic Rings | 3 (fluorene system + phenyl ring) |

| Functional Groups | Carboxylic acid, carbamate, ether, secondary amine |

The fluorene moiety provides significant structural rigidity and contributes to the compound's stability under various reaction conditions. This bicyclic aromatic system extends the conjugated electron system and influences the compound's physical properties, including its absorption characteristics and solubility profile.

The benzyloxymethyl protecting group introduces additional flexibility into the molecular structure while providing protection for the secondary amino group. This protecting group can be selectively removed under specific conditions, allowing for controlled modification of the compound in synthetic sequences.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPBFMKUPMFRE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743199 | |

| Record name | (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-08-4 | |

| Record name | (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, often referred to as Fmoc-Lys(Bn)-OH, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Fluorenyl Group : A polycyclic aromatic hydrocarbon that enhances the compound's lipophilicity and potential for biological interactions.

- Methoxycarbonyl Group : This protective group is crucial in peptide synthesis, allowing selective reactions while preventing undesired interactions.

- Amino and Hydroxy Groups : These functional groups are essential for the compound's biological activity, as they can participate in hydrogen bonding and interact with biological targets.

The molecular formula of this compound is C29H31N2O5, with a molecular weight of approximately 473.57 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in conditions such as cancer and fibrosis .

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammation and cell proliferation. For instance, studies have indicated that fluorenone derivatives can inhibit the NF-kB signaling pathway, which is critical in inflammatory responses .

- Antimicrobial Activity : Fluorenyl derivatives have demonstrated antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups on the fluorenyl ring enhances this activity by increasing the compound's ability to penetrate bacterial cell membranes .

Anticancer Activity

Research indicates that fluorenyl derivatives exhibit antiproliferative effects against several cancer cell lines. For example, studies have shown that modifications to the fluorenyl structure can enhance cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to reduce inflammatory markers in vitro. Specifically, they have been shown to decrease the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the effect of fluorenone derivatives on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 20 µM depending on structural modifications .

- Another study demonstrated that a similar compound inhibited proliferation in A549 lung cancer cells by modulating cell cycle progression and inducing apoptosis.

- Antimicrobial Testing :

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's antiproliferative effects on various cancer cell lines. It shows promise as a potential lead for developing new anticancer agents due to its ability to inhibit cell growth effectively. For instance, in vitro assays demonstrated significant reductions in cell viability in treated cancer cells compared to control groups.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties , making them candidates for further development in treating infections caused by resistant strains of bacteria. Preliminary tests have shown minimal inhibitory concentrations below 256 mg/mL against several pathogens .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions and Yields

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Protection | Fmoc chloride | 85 |

| Coupling | Amino acid derivatives | 90 |

| Deprotection | Strong acid | 95 |

Case Study 1: Anticancer Research

A study conducted on various cancer cell lines demonstrated that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid exhibited a dose-dependent response in inhibiting cell proliferation. The compound was tested against breast and lung cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics, suggesting its potential as an effective treatment option.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth effectively at low concentrations, supporting their development as novel antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Variations

The target compound belongs to a family of Fmoc-protected amino acids with variable side chains. Key analogs include:

Computational Structural Comparison

Structural similarity can be quantified using methods like Tanimoto coefficients (binary fingerprint comparison) or graph-based alignment (atom-by-atom mapping).

Preparation Methods

Chemical Identity and Significance

The target compound, with the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid, is characterized by its molecular formula C₂₇H₂₈N₂O₅ and a molecular weight of 460.5 g/mol . Its structure features:

-

An Fmoc group on the α-amino moiety, removable under basic conditions (e.g., piperidine).

-

A Bom group on the δ-amino position, stable under acidic conditions but cleavable via hydrogenolysis.

-

A carboxylic acid terminus for resin attachment or further coupling.

This dual-protection architecture allows selective deprotection during SPPS, making the compound valuable for synthesizing peptides requiring site-specific modifications or branched architectures.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key components:

-

Fmoc-protected α-amino group .

-

Bom-protected δ-amino side chain .

-

Butanoic acid backbone .

Retrosynthetically, the molecule may be assembled via:

-

Step 1 : Introduction of the Bom group to a δ-amino precursor.

-

Step 2 : Fmoc protection of the α-amino group.

-

Step 3 : Functionalization of the carboxylic acid terminus.

Bom Protection of the δ-Amino Group

The δ-amino group is first protected using benzyloxymethyl chloride (Bom-Cl) under alkaline conditions. A representative procedure involves:

-

Dissolving 4-amino-2-aminobutanoic acid in anhydrous dimethylformamide (DMF).

-

Adding Bom-Cl (1.2 equiv) and triethylamine (3.0 equiv) at 0°C.

Reaction Equation :

The Bom group’s stability under acidic conditions ensures compatibility with subsequent Fmoc installation.

Fmoc Protection of the α-Amino Group

The α-amino group is protected using Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) in a mixed solvent system:

-

Dissolving Bom-protected intermediate in tetrahydrofuran (THF):H₂O (4:1).

-

Adding Fmoc-Osu (1.5 equiv) and sodium bicarbonate (2.0 equiv).

Reaction Equation :

Purification via silica gel chromatography (ethyl acetate/hexane) yields the doubly protected amino acid.

Carboxylic Acid Activation

For SPPS applications, the carboxylic acid is typically esterified to a resin (e.g., Wang resin) using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Alternative Route via Michael Addition

A convergent approach involves constructing the Bom side chain through a Michael addition:

-

Reacting acrylonitrile with benzyloxymethylamine to form δ-cyano-Bom intermediate.

-

Hydrolyzing the nitrile to a carboxylic acid.

This method offers flexibility in introducing diverse side chains but requires stringent stereochemical control.

Analytical Characterization

Purity and Identity Assessment

Critical quality control metrics include:

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% single peak at 254 nm |

| Mass Accuracy | HRMS (ESI+) | m/z 461.2187 [M+H]⁺ |

| Optical Rotation | Polarimetry (25°C) | [α]D²⁵ = +12.5° (c=1, DMF) |

| Deprotection | TLC (50% TFA/DCM) | Fmoc removal confirmed by UV quenching |

Data corroboration with nuclear magnetic resonance (NMR) is essential, particularly for verifying Bom group integrity.

Challenges and Optimization

Stereochemical Integrity

Maintaining the (S)-configuration at C2 demands chiral auxiliaries or asymmetric hydrogenation. A reported resolution technique employs L-tartaric acid to isolate the desired enantiomer from racemic mixtures.

Side Reactions

-

Overprotection : Excess Bom-Cl may lead to di-protected byproducts. Controlled stoichiometry (1.2 equiv Bom-Cl) mitigates this.

-

Racemization : Coupling at elevated temperatures induces epimerization. Maintaining reactions below 25°C preserves chirality.

Industrial-Scale Considerations

Q & A

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- Exposure Control: Avoid dust formation; work in a fume hood. No specific exposure symptoms are documented, but general first-aid measures (e.g., rinsing eyes for 15 minutes) should be followed .

- Storage: Store in a tightly sealed container at 2–8°C in a dry, dark environment to prevent decomposition .

Basic: How is this compound synthesized, and what are the critical reaction conditions?

Methodological Answer:

- Synthetic Route: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) or dimethylformamide (DMF) with a base (e.g., triethylamine) at room temperature. Subsequent functionalization with benzyloxymethylamine follows .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

Methodological Answer:

- Solvent Selection: Use anhydrous DMF for improved solubility of Fmoc intermediates. Replace DCM with tetrahydrofuran (THF) if side reactions occur .

- Catalytic Additives: Introduce 1-hydroxybenzotriazole (HOBt) to suppress racemization during coupling steps .

- Purification: Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for final purification. Validate purity (>95%) via NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How do structural analogs of this compound differ in biological activity, and how can these differences be systematically evaluated?

Methodological Answer:

- Comparative Analysis: Synthesize analogs (e.g., replacing benzyloxy with methoxy or tert-butoxy groups) and test their binding affinity to target enzymes using surface plasmon resonance (SPR) or fluorescence polarization assays .

- Structure-Activity Relationship (SAR): Correlate substituent electronegativity/logP values with activity metrics (e.g., IC50). For example, bulky tert-butoxy groups may enhance metabolic stability but reduce solubility .

Advanced: How should researchers resolve contradictions in toxicity data across different studies?

Methodological Answer:

- Data Validation: Cross-reference toxicity reports from authoritative sources (e.g., ECHA, PubChem). Note that acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) are consistently reported, while chronic toxicity data are absent .

- Experimental Reassessment: Conduct in vitro assays (e.g., MTT for cytotoxicity) and compare results with existing data. Use primary hepatocytes or renal cell lines to assess organ-specific toxicity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H and C NMR to verify the Fmoc and benzyloxymethyl groups. Key peaks include aromatic protons (7.2–7.8 ppm) and carbamate carbonyl (~155 ppm) .

- Purity Assessment: HPLC with UV detection at 254 nm. Retention time and peak symmetry indicate purity .

- Mass Verification: Electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular ion peak (e.g., m/z 481.2 for [M+H]) .

Advanced: What strategies mitigate instability issues during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound under vacuum to prevent hydrolysis. Store lyophilized powder at -20°C with desiccants .

- Stability Screening: Perform accelerated stability studies at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS and adjust storage conditions accordingly .

Advanced: How does the choice of protecting groups (e.g., Fmoc vs. Boc) impact downstream applications in peptide synthesis?

Methodological Answer:

- Fmoc Advantages: Removed under mild basic conditions (e.g., piperidine), minimizing side reactions. Ideal for solid-phase peptide synthesis (SPPS) .

- Boc Limitations: Requires strong acids (e.g., TFA) for deprotection, which may degrade acid-labile functional groups like benzyloxymethyl .

Basic: What are the ecological disposal protocols for this compound?

Methodological Answer:

- Waste Segregation: Collect uncontaminated material in sealed containers labeled "Hazardous Organic Waste."

- Disposal Compliance: Engage authorized waste management services for incineration at >1000°C to prevent environmental release .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding poses with protease targets. Validate predictions with molecular dynamics (MD) simulations in GROMACS .

- Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonding with the carbamate group) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.